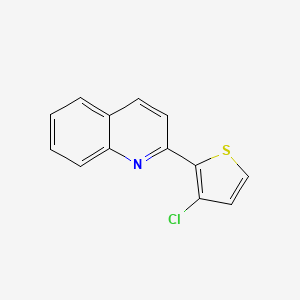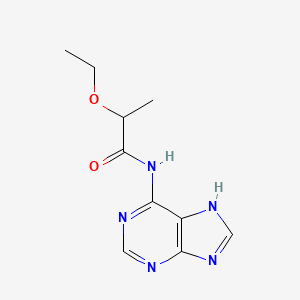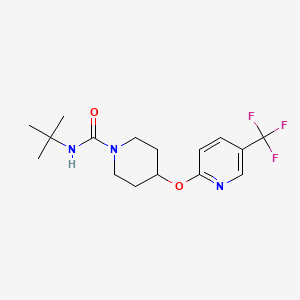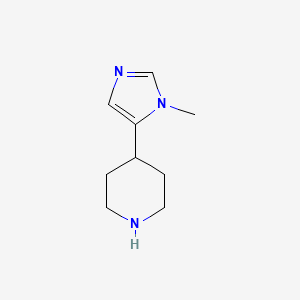
2-(3-Chloro-2-thienyl)quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-(3-Chloro-2-thienyl)quinoline” is a chemical compound with the molecular formula C13H8ClNS . It has an average mass of 245.727 Da and a monoisotopic mass of 245.006592 Da .
Synthesis Analysis
The synthesis of quinoline derivatives, including “2-(3-Chloro-2-thienyl)quinoline”, often involves reactions such as the Friedländer Synthesis and the Doebner von Miller reaction . These reactions involve the use of various reagents and catalysts, and they are performed under specific conditions to ensure the successful formation of the quinoline structure .Molecular Structure Analysis
The molecular structure of “2-(3-Chloro-2-thienyl)quinoline” consists of a quinoline ring fused with a thiophene ring . The quinoline ring is a heterocyclic aromatic compound, while the thiophene ring is a five-membered ring with four carbon atoms and one sulfur atom .Chemical Reactions Analysis
Quinoline derivatives, including “2-(3-Chloro-2-thienyl)quinoline”, can undergo various chemical reactions. For instance, they can participate in Suzuki–Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds . These reactions involve the use of organoboron reagents and a palladium catalyst .科学的研究の応用
Microwave-Induced Synthesis and Antibacterial Activity
A series of thieno[2,3-b]quinoline-2-carboxylic acids and alkyl esters were synthesized using a microwave-induced method, demonstrating significant antibacterial activity. This highlights the compound's potential in developing new antibacterial agents (Raghavendra et al., 2006).
Versatile Synthesis of Fused Pyridines
2-Chloroquinoline-3-carbaldehydes were employed in a versatile synthesis process to produce a variety of fused quinolines, including thieno-, pyridazino-, and furo-quinolines, demonstrating the compound's versatility in synthetic organic chemistry (Meth-Cohn et al., 1981).
Synthesis of Thienoquinoline Derivatives and Their Biological Activity
Novel thieno[2,3-b]quinoline derivatives were synthesized and showed inhibitory activity against Saccharomyces cerevisiae, suggesting potential applications in developing antifungal agents (El-Gaby et al., 2006).
Efficient Synthesis Under Solvent-Free Conditions
An efficient method for synthesizing substituted thieno[2,3-b]quinolines under solvent-free conditions was developed, showcasing the compound's utility in green chemistry (Nandeshwarappa et al., 2005).
Synthesis of Furo/Thieno[2,3-b]Quinoxalines
A three-step approach led to the successful synthesis of 2-phenyl-3-substituted furo/thieno[2,3-b]quinoxaline derivatives, indicating the compound's role in developing novel quinoxaline derivatives with potential pharmacological applications (Besharati-Seidani et al., 2016).
Photovoltaic Properties in Organic–Inorganic Photodiode Fabrication
4H-pyrano[3,2-c]quinoline derivatives, related to 2-(3-Chloro-2-thienyl)quinoline, exhibited significant photovoltaic properties, suggesting their application in the development of organic–inorganic photodiodes (Zeyada et al., 2016).
Quinoline as a Privileged Scaffold in Cancer Drug Discovery
Quinoline and its analogs, including those derived from 2-(3-Chloro-2-thienyl)quinoline, have shown effective anticancer activity, indicating their importance in cancer drug discovery (Solomon & Lee, 2011).
Safety and Hazards
While specific safety and hazard information for “2-(3-Chloro-2-thienyl)quinoline” is not available, it’s important to handle all chemical compounds with care. For instance, 2-Chloroquinoline-3-carboxaldehyde, a related compound, is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation .
作用機序
Target of Action
Quinoline derivatives are known to have a wide range of biological targets due to their diverse biological and clinical applications .
Mode of Action
Quinoline derivatives are known to interact with their targets in various ways, leading to different biological effects . For instance, some quinoline derivatives can inhibit enzymes, interact with receptors, or intercalate with DNA .
Biochemical Pathways
Quinoline derivatives are known to affect a variety of biochemical pathways, depending on their specific targets .
Pharmacokinetics
The pharmacokinetics of quinoline derivatives can vary widely, depending on their specific chemical structure .
Result of Action
Quinoline derivatives are known to have a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Action Environment
Environmental factors such as ph, temperature, and the presence of other molecules can potentially influence the action of quinoline derivatives .
特性
IUPAC Name |
2-(3-chlorothiophen-2-yl)quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClNS/c14-10-7-8-16-13(10)12-6-5-9-3-1-2-4-11(9)15-12/h1-8H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSWGONVZIZGWJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)C3=C(C=CS3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClNS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Chlorothiophen-2-yl)quinoline | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[3-(anilinomethyl)-7-methyl-2-oxoquinolin-1(2H)-yl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B2944386.png)
![N-[1-(2-chlorophenyl)-5-oxopyrrolidin-3-yl]-2-fluoropyridine-4-carboxamide](/img/structure/B2944389.png)

![N-(4-bromophenyl)-2-[1-[(3-fluorophenyl)methyl]indol-3-yl]sulfanylacetamide](/img/structure/B2944392.png)

![benzyl (2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)carbamate](/img/structure/B2944394.png)
![2-{[(2,4-Difluorobenzyl)amino]methyl}-6-methoxyphenol](/img/structure/B2944395.png)
![N-(4-butylphenyl)-2-[(1-ethyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio]acetamide](/img/structure/B2944396.png)
![4-bromo-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-fluorobenzamide](/img/structure/B2944398.png)
![methyl 2-(methoxymethyl)-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylate](/img/structure/B2944400.png)

![Methyl 3-{[4-(1,3-benzothiazol-2-ylsulfanyl)-3-nitrobenzyl]oxy}-2-thiophenecarboxylate](/img/structure/B2944403.png)

![5-{4-[(4-bromophenyl)sulfonyl]piperazino}-6-phenyl-3(2H)-pyridazinone](/img/structure/B2944407.png)